Chikv-IN-2
Overview
Description
Chikv-IN-2 is a useful research compound. Its molecular formula is C23H26N2O2 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Viral Pathogenesis and Immune Response :
- CHIKV-nsP2, a component related to Chikv-IN-2, inhibits IFN-induced JAK-STAT signaling, playing a crucial role in viral pathogenesis (Fros et al., 2010).
- Human monoclonal antibodies highly protective against CHIKV, particularly targeting the epitope in domain A of E2, suggest potential for prevention or treatment of the infection and rational vaccine development (Smith et al., 2015).
- CHIKV interactions with monocytes trigger a robust innate immune response, producing specific chemokines and cytokines, including IFN-α (Her et al., 2010).
Vaccine Development and Disease Modulation :
- A DNA vaccine against CHIKV, indicating the protective role of neutralizing antibodies against CHIKV disease, is effective in mice and induces neutralizing antibodies (Mallilankaraman et al., 2011).
- The E1-A226V mutation in CHIKV increases infectivity for Aedes albopictus, enhancing viral dissemination and transmission, which is critical for understanding epidemic potential (Tsetsarkin et al., 2007).
Therapeutic Strategies :
- Viperin, a critical antiviral host protein, controls CHIKV infection, providing a basis for designing effective control strategies against CHIKV and other alphaviruses (Teng et al., 2012).
- CHIKV Virus-like Particles (VLPs) produced in insect cells represent a new, safe, and effective non-replicating vaccine candidate against CHIKV infections (Metz et al., 2013).
Disease Mechanisms and Models :
- The study of CHIKV glycoproteins through crystal structures provides insight into the functional architecture of the virus, contributing to the understanding of its biology (Voss et al., 2010).
- Animal models, including mice and nonhuman primates, are indispensable for studying CHIKV infection and disease, enhancing our understanding of the virus (Haese et al., 2016).
properties
IUPAC Name |
N-[4-(2-cyanopropan-2-yl)phenyl]-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(2,15-24)18-9-11-19(12-10-18)25-22(26)20-13-16-7-5-4-6-8-17(16)14-21(20)27-3/h9-14H,4-8H2,1-3H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOHPFHXTKBTTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NC(=O)C2=C(C=C3CCCCCC3=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chikv-IN-2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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